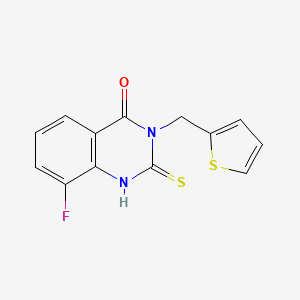

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

8-fluoro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS2/c14-10-5-1-4-9-11(10)15-13(18)16(12(9)17)7-8-3-2-6-19-8/h1-6H,7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIUBNXZLHRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one . Common synthetic routes include:

Condensation reactions: : Forming the quinazolinone core by reacting anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions.

Halogenation: : Introducing the fluorine atom through halogenation reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Thiolation: : Adding the mercapto group using reagents like thiourea or Lawesson's reagent.

Alkylation: : Attaching the thiophene moiety via alkylation reactions with thiophene derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: can undergo various chemical reactions, including:

Oxidation: : Converting the thiol group to a sulfonic acid or sulfoxide using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: : Reducing the quinazolinone core to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : Replacing the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), m-CPBA, and sodium periodate (NaIO4).

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Nucleophiles like amines, alcohols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: : Sulfonic acids, sulfoxides.

Reduction: : Amines.

Substitution: : Various substituted quinazolinones.

Scientific Research Applications

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: : Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: : Applied in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and bioactivities of structurally related quinazolin-4(3H)-one derivatives:

Key Research Findings

Anti-inflammatory Activity :

- Fluorinated and brominated derivatives (e.g., 6f) show strong NF-κB binding via dual pharmacophores, correlating with anti-inflammatory potency .

- Thiophene-containing analogs (e.g., QNZ-1) may leverage lipophilic interactions for COX-2 inhibition, as suggested by docking studies .

Antimicrobial Activity :

- 2-Mercapto derivatives with electron-withdrawing groups (e.g., 9a) exhibit broad-spectrum antibacterial effects, likely due to thiol-mediated disruption of bacterial membranes .

Structure-Activity Relationship (SAR) :

- Position 2 : Aliphatic thio groups (e.g., –SCH3) enhance hCA II inhibition (KI = 6.4–14.2 nM) compared to aromatic thio groups (KI = 66.5–173.4 nM) .

- Position 3 : Bulky substituents (e.g., thiophen-2-ylmethyl) improve target selectivity but may reduce solubility .

- Position 8 : Fluorine or bromine increases metabolic stability and electronic effects critical for enzyme binding .

Molecular Docking Insights :

- Thiophene and fluorophenyl groups in analogs like 9a and QNZ-1 show strong hydrophobic interactions with COX-2 or bacterial enzyme active sites .

- Mercapto groups facilitate hydrogen bonding with catalytic residues (e.g., Zn²⁺ in hCA II) .

Limitations and Opportunities

- Gaps in Data: No direct studies on the title compound exist; most inferences rely on structural analogs.

- Optimization Potential: Introducing polar groups (e.g., –SO2NH2) at position 2 could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazolinone core with a thiophenylmethyl group and a fluorine atom at the 8-position. Its molecular formula is , and it possesses a molecular weight of approximately 292.4 g/mol. The presence of both sulfur and fluorine atoms in its structure suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of quinazolinones, including 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one, exhibit various biological activities:

- Antimicrobial Activity : Quinazolinone derivatives have been evaluated for their efficacy against various bacterial strains. Studies suggest that compounds with thiol groups demonstrate enhanced antimicrobial properties due to their ability to interact with bacterial enzymes and disrupt cellular functions .

- Anticancer Properties : Some studies have explored the anticancer potential of quinazolinone derivatives, showing that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

- Inhibition of Dihydrofolate Reductase (DHFR) : Certain analogues have been identified as potent inhibitors of DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Introduction of halogens (e.g., fluorine) | Increased potency against microbial targets |

| Variation in the thiophenyl group | Altered binding affinity to biological targets |

| Changes in substituents on the quinazolinone core | Significant impact on cytotoxicity and selectivity towards cancer cell lines |

Case Studies

- Antimycobacterial Activity : A study demonstrated that certain thiol-substituted quinazolinones exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The compound's ability to inhibit thymidylate kinase was noted, suggesting a mechanism involving disruption of nucleotide synthesis .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human cancer cell lines such as MRC-5 and HT-29. Results indicated that while some derivatives were non-cytotoxic at low concentrations, others exhibited significant cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.